molecular formula C28H44Cl2N6O2 B10752401 QAQ dichloride

QAQ dichloride

Cat. No.: B10752401
M. Wt: 567.6 g/mol
InChI Key: VHURBRSYOFCHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

QAQ dichloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

QAQ dichloride has a wide range of scientific research applications, including:

Mechanism of Action

QAQ dichloride exerts its effects by blocking voltage-gated sodium (Na(_v)) and potassium (K(_v)) channels in its trans form. The compound switches conformation from cis to trans at 500 nm and trans to cis at 380 nm . This photoswitchable behavior allows for precise control over ion channel conductance using light. The molecular targets of this compound include Na(_v) and K(_v) channels, and it selectively enters nociceptive neurons via ion channels activated by noxious stimuli, particularly TRPV1 .

Comparison with Similar Compounds

QAQ dichloride is unique due to its photoswitchable properties and selective entry into pain-sensing neurons. Similar compounds include:

Properties

Molecular Formula

C28H44Cl2N6O2

Molecular Weight

567.6 g/mol

IUPAC Name

triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride

InChI

InChI=1S/C28H42N6O2.2ClH/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6;;/h13-20H,7-12,21-22H2,1-6H3;2*1H

InChI Key

VHURBRSYOFCHNY-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[N+](CC)(CC)CC.[Cl-].[Cl-]

Origin of Product

United States

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